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molecular formula C20H15FN4O2S B1675135 Lorediplon CAS No. 917393-39-6

Lorediplon

Cat. No. B1675135
M. Wt: 394.4 g/mol
InChI Key: NQPOCLFSADOXBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08530482B2

Procedure details

A mixture of 0.073 g (0.38 mmol) of (5-amino-1H-pyrazol-4-yl)-thiophene-2-yl-methanone and 0.1 g (0.38 mmol) of N-[5-(3-dimethylamino-acryloyl)-2-fluoro-phenyl]-N-methyl-acetamide in 10 ml of glacial acetic acid was refluxed for 2.5 hours and then the solvent was removed by reduced pressure distillation. To the resulting residue were added 15 ml of dichloromethane and 10 ml of saturated sodium bicarbonate solution. The two layers were separated, and the aqueous layer was washed with 10 ml of dichloromethane. The organic layers were washed with 10 ml of water and dried over magnesium sulfate. The dichloromethane layer was evaporated to dryness to yield an oil which, in the presence of ethyl acetate, gave 112 mg of N-{2-fluoro-5-[3-(thiophene-2-carbonyl)-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methyl-acetamide as a solid (yield 75%).
Quantity
0.073 g
Type
reactant
Reaction Step One
Name
N-[5-(3-dimethylamino-acryloyl)-2-fluoro-phenyl]-N-methyl-acetamide
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[NH:6][N:5]=[CH:4][C:3]=1[C:7]([C:9]1[S:10][CH:11]=[CH:12][CH:13]=1)=[O:8].CN(C)[CH:16]=[CH:17][C:18]([C:20]1[CH:21]=[CH:22][C:23]([F:31])=[C:24]([N:26]([CH3:30])[C:27](=[O:29])[CH3:28])[CH:25]=1)=O.C(OCC)(=O)C>C(O)(=O)C>[F:31][C:23]1[CH:22]=[CH:21][C:20]([C:18]2[N:6]3[N:5]=[CH:4][C:3]([C:7]([C:9]4[S:10][CH:11]=[CH:12][CH:13]=4)=[O:8])=[C:2]3[N:1]=[CH:16][CH:17]=2)=[CH:25][C:24]=1[N:26]([CH3:30])[C:27](=[O:29])[CH3:28]

Inputs

Step One
Name
Quantity
0.073 g
Type
reactant
Smiles
NC1=C(C=NN1)C(=O)C=1SC=CC1
Name
N-[5-(3-dimethylamino-acryloyl)-2-fluoro-phenyl]-N-methyl-acetamide
Quantity
0.1 g
Type
reactant
Smiles
CN(C=CC(=O)C=1C=CC(=C(C1)N(C(C)=O)C)F)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed by reduced pressure distillation
ADDITION
Type
ADDITION
Details
To the resulting residue were added 15 ml of dichloromethane and 10 ml of saturated sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
The two layers were separated
WASH
Type
WASH
Details
the aqueous layer was washed with 10 ml of dichloromethane
WASH
Type
WASH
Details
The organic layers were washed with 10 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The dichloromethane layer was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to yield an oil which

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C=C1)C1=CC=NC=2N1N=CC2C(=O)C=2SC=CC2)N(C(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 112 mg
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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